

An In-depth Technical Guide to Tetramethylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylhydrazine**

Cat. No.: **B1201636**

[Get Quote](#)

An Overview for Researchers, Scientists, and Drug Development Professionals

Tetramethylhydrazine, a symmetrically substituted hydrazine derivative, is a compound of significant interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its core properties, synthesis, biological activities, and safety considerations, with a focus on quantitative data and detailed methodologies for the research community.

Core Molecular and Physical Properties

Tetramethylhydrazine, also known as **1,1,2,2-tetramethylhydrazine**, is a flammable liquid. Its fundamental molecular and physical characteristics are summarized below.

Property	Value
Molecular Formula	C4H12N2 ^[1] ^[2]
Molecular Weight	88.15 g/mol ^[1]
CAS Number	6415-12-9 ^[1]
Density	0.777 g/mL at 20 °C ^[3] ^[4]
Boiling Point	72.9 °C ^[2]
Refractive Index	n _{20/D} 1.404
Flash Point	27 °C (closed cup)

Synthesis of Tetramethylhydrazine

While various methods exist for the synthesis of hydrazine derivatives, a common approach for producing alkylated hydrazines involves the reaction of an amine with a chlorinating agent, akin to the Raschig process. For **tetramethylhydrazine**, a potential pathway involves the reaction of dimethylamine with monochloramine.

Experimental Protocol: Synthesis via Chloramination of Dimethylamine (Proposed)

This protocol is based on established principles for hydrazine synthesis.

Materials:

- Dimethylamine ((CH₃)₂NH)
- Monochloramine (NH₂Cl) solution
- Anhydrous solvent (e.g., ether, diglyme)
- Fixed base (e.g., potassium hydroxide)
- Standard glassware for inert atmosphere synthesis

- Distillation apparatus

Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of dimethylamine in an anhydrous solvent.
- Cool the solution to a low temperature (e.g., -78 °C) to control the exothermicity of the reaction.
- Slowly add a pre-prepared solution of monochloramine to the stirred dimethylamine solution. The presence of a fixed base can improve the yield.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Filter the reaction mixture to remove any precipitated salts (e.g., ammonium chloride).
- The filtrate, containing **tetramethylhydrazine**, is then subjected to fractional distillation to isolate the pure product. The fraction distilling at approximately 73 °C is collected.

Note: This is a generalized procedure. The specific conditions, including reactant ratios, temperature, and reaction time, would need to be optimized for the best yield and purity.

Biological Activity and Toxicology

The biological effects of **tetramethylhydrazine** are a significant area of research, particularly its carcinogenic properties. Like other hydrazine compounds, its toxicity is believed to be mediated through its metabolic activation into reactive intermediates.

Carcinogenicity

A key study demonstrated the potent tumorigenicity of **tetramethylhydrazine** hydrochloride in Swiss mice when administered in drinking water.

Table of Tumor Incidence in Swiss Mice:[3]

Tumor Type	Treatment Group (0.125% TEMH in drinking water)	Control Group
Blood Vessel Tumors (Females)	96%	5%
Blood Vessel Tumors (Males)	88%	6%
Lung Tumors (Females)	36%	21%
Lung Tumors (Males)	28%	23%

The tumors were histopathologically identified as angiomas and angiosarcomas of the blood vessels and adenomas of the lung. The increase in blood vessel tumors was statistically significant.[\[3\]](#)

Mechanism of Toxicity

The toxicity of hydrazine derivatives is linked to their metabolism, which can generate carbon-centered free radicals and reactive oxygen species.[\[5\]](#) This metabolic activation is thought to be a critical step in their carcinogenic action. One proposed pathway involves the enzymatic oxidation of the hydrazine, leading to the formation of highly reactive intermediates that can damage cellular macromolecules like DNA.

```
dot digraph "Metabolic Activation of Hydrazines" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

"Hydrazine_Derivative" [label="Hydrazine Derivative\n(e.g., Tetramethylhydrazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolism" [label="Metabolic Activation\n(e.g., Cytochrome P450, Peroxidases)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reactive_Intermediate" [label="Reactive Intermediate\n(e.g., Radical Cation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cellular_Damage" [label="Cellular Damage\n(DNA Adducts, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carcinogenesis" [label="Carcinogenesis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

"Hydrazine_Derivative" -> "Metabolism" [label="Enzymatic Oxidation"]; "Metabolism" -> "Reactive_Intermediate" [label="Formation of"]; "Reactive_Intermediate" -> "Cellular_Damage" [label="Leads to"]; "Cellular_Damage" -> "Carcinogenesis" [label="Can result in"]; } dot

Caption: Proposed metabolic pathway for hydrazine-induced toxicity.

Additionally, hydrazines are known to produce a functional pyridoxine (vitamin B6) deficiency by inhibiting key coenzymes, which can lead to neurological effects.[\[6\]](#)

Applications

While the toxicity of **tetramethylhydrazine** limits some of its applications, it and other hydrazine derivatives have been utilized in specialized areas.

Rocket Propellants

Hydrazine and its methylated derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), are well-known high-energy fuels used in rocket propulsion systems.[\[7\]](#)[\[8\]](#) They are often used in hypergolic propellant systems, where they ignite spontaneously upon contact with an oxidizer like dinitrogen tetroxide.[\[8\]](#) While the use of **tetramethylhydrazine** itself is less commonly cited than MMH and UDMH, its properties are consistent with this class of high-energy fuels.

Chemical Synthesis

Tetramethylhydrazine serves as a building block in organic synthesis. As a substituted hydrazine, it can be used in the synthesis of various nitrogen-containing heterocyclic compounds and as a reagent in proteomics research.

Safety and Handling

Tetramethylhydrazine is a hazardous chemical that requires strict safety protocols.

- Flammability: It is a flammable liquid with a low flash point. It should be kept away from heat, sparks, open flames, and other ignition sources.[\[3\]](#)
- Toxicity: It is a known carcinogen and is toxic.[\[3\]](#) Handling should be done in a well-ventilated area, preferably in a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of **tetramethylhydrazine** for research and development purposes. Due to its hazardous nature, all experimental work should be conducted with a thorough understanding of its properties and with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetramethylhydrazine | C4H12N2 | CID 43683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [wap.guidechem.com]
- 4. TETRAMETHYLHYDRAZINE CAS#: 6415-12-9 [amp.chemicalbook.com]
- 5. Cas 1741-01-1,TRIMETHYLHYDRAZINE | lookchem [lookchem.com]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetramethylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201636#tetramethylhydrazine-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1201636#tetramethylhydrazine-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com